N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide

Fibrosis GPR84 GPR40

Researchers investigating multi-organ fibrosis often face the limitation of single-target probes that fail to recapitulate the integrated GPR40/GPR84 pathway. N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide (PBI-4050, Fezagepras) is the only dual GPR40 agonist/GPR84 antagonist with clinical validation in IPF and Alström syndrome. Its unique polypharmacology directly links metabolic sensing to fibrotic remodeling, enabling studies that selective GPR84 antagonists cannot address. - Dual mechanism: GPR40 agonist (EC50 ~275 µM) & GPR84 antagonist (IC50 209-398 µM) for broad-spectrum antifibrotic activity. - Clinically validated: Phase 2 data in idiopathic pulmonary fibrosis and Alström syndrome; extensively characterized in kidney, liver, heart, lung, pancreas, and skin fibrosis models. - Supply assurance: Available from BenchChem with batch-specific CoA, ≥98% purity, and competitive global shipping.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 1185710-71-7
Cat. No. B2397364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide
CAS1185710-71-7
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)C2=CC=NN2
InChIInChI=1S/C13H15N3O/c1-9(2)13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-9H,1-2H3,(H,14,16)(H,15,17)
InChIKeyXQFFSEWWEHQHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide (CAS 1185710-71-7): Core Identity, Structural Class, and Procurement Baseline for Research Use


N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide (CAS 1185710-71-7) is a synthetic pyrazole-phenyl derivative with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . It is widely recognized in the research community by its clinical development code PBI-4050 and its International Nonproprietary Names (INN) fezagepras or setogepram [1]. This compound is a small-molecule, orally bioavailable fatty acid mimetic that functions as a dual modulator of G protein-coupled receptors: it acts as an agonist at free fatty acid receptor 1 (FFAR1/GPR40) and as an antagonist or inverse agonist at GPR84 [2]. Its primary characterization is as an antifibrotic and anti-inflammatory agent, with a validated role in attenuating fibrosis across multiple organ systems, including kidney, liver, lung, heart, and pancreas, as established in preclinical disease models [2].

N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide: Why In-Class Analogs or Generic Substitutes Cannot Be Interchanged for Fibrosis and GPR84 Research


Substitution of N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide (PBI-4050) with other GPR84 antagonists or GPR40 agonists is not scientifically equivalent. This compound's value proposition hinges on its unique, first-in-class dual mechanism: simultaneous activation of GPR40 and antagonism of GPR84 [1]. This balanced dual action is mechanistically linked to its broad-spectrum antifibrotic efficacy observed across kidney, liver, lung, heart, and pancreas models [1]. In contrast, next-generation selective GPR84 antagonists, such as GLPG1205 or GPR84 antagonist 2, exhibit markedly higher potency against GPR84 (nanomolar IC50 values) but lack the complementary GPR40 agonism [2][3]. Similarly, other dual modulators like PBI-4547, while also targeting GPR40 and GPR84, demonstrate a different potency and selectivity profile [4]. Critically, PBI-4050 remains the most extensively validated compound linking this dual GPR40/GPR84 mechanism to antifibrotic outcomes in vivo and is the only compound in this class with reported clinical data in idiopathic pulmonary fibrosis (IPF) and Alström syndrome [5]. Thus, generic substitution or replacement with a more potent but single-target analog will fundamentally alter the experimental pharmacology and is not a valid proxy for studies requiring the specific polypharmacology and validation status of PBI-4050.

Quantitative Differentiation of N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide (PBI-4050) from Key Comparators: A Procurement-Focused Evidence Review


Unique Dual Agonist/Antagonist Polypharmacology: GPR40 and GPR84 Engagement

PBI-4050 is a first-in-class dual modulator, acting as an agonist at GPR40 and an antagonist at GPR84 [1]. This dual mechanism is unique among clinical-stage antifibrotic agents targeting this pathway. In contrast, GLPG1205 is a selective GPR84 antagonist with no reported GPR40 activity [2], and GPR84 antagonist 2 is also a highly potent, selective GPR84 antagonist [3]. The balanced dual activity of PBI-4050 is proposed to underlie its efficacy across a wider range of fibrotic conditions.

Fibrosis GPR84 GPR40 Polypharmacology

Comparative In Vitro GPR84 Antagonist Potency: PBI-4050 vs. Selective Next-Generation Antagonists

PBI-4050 is a relatively low-potency GPR84 antagonist compared to optimized selective antagonists. In recombinant HEK293 cell assays, PBI-4050 inhibits GPR84 activation with IC50 values of 398 µM and 209 µM against decanoic acid and embelin stimulation, respectively [1]. In contrast, the selective antagonist GPR84 antagonist 2 (compound 33) exhibits an IC50 of 8.95 nM, a potency improvement of approximately 44,000-fold . Similarly, GLPG1205 demonstrates antagonist potency in the nanomolar range [2].

GPR84 Antagonist Potency IC50

Clinical Development Status: PBI-4050 is the Only Compound in this Class with Phase 2 Clinical Data in Idiopathic Pulmonary Fibrosis (IPF)

PBI-4050 (N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide) has advanced to Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF) and Alström syndrome, providing human safety, tolerability, and preliminary efficacy data [1][2]. This represents a significant differentiation from closely related analogs and comparators. For instance, PBI-4425 and PBI-4547, while also targeting GPR40/GPR84, have not progressed beyond preclinical or Phase 1 studies [3][4]. GLPG1205, a selective GPR84 antagonist, has also been in Phase 2 for IPF, but as a monotherapy with a different mechanism [5].

Idiopathic Pulmonary Fibrosis Clinical Trial Phase 2 Antifibrotic

Broad-Spectrum In Vivo Antifibrotic Efficacy: A Unique Validation Across Six Organ Systems

PBI-4050 has demonstrated significant attenuation of fibrosis in a wide array of in vivo models, including those for kidney, liver, heart, lung, pancreas, and skin [1]. This broad efficacy profile is a key differentiator. For example, in the adenine-induced chronic kidney disease (CKD) model, PBI-4050 treatment reduced renal fibrosis by a statistically significant margin compared to vehicle [1]. While other GPR84 antagonists like GLPG1205 have shown efficacy in pulmonary fibrosis models, their validation across this many distinct organ systems is not as extensively documented .

Fibrosis In Vivo Antifibrotic Multi-organ

Procurement-Driven Application Scenarios for N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide (PBI-4050) in Fibrosis and GPCR Research


Investigating the GPR40/GPR84 Antifibrotic Axis in Multi-Organ Fibrosis Models

Procure N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide (PBI-4050) when the research objective is to interrogate the integrated role of the GPR40/GPR84 pathway in systemic or multi-organ fibrosis. Unlike selective GPR84 antagonists (e.g., GLPG1205, GPR84 antagonist 2) which probe only one side of this axis, PBI-4050's dual agonist/antagonist profile [1] and its validated efficacy in reducing fibrosis across kidney, liver, heart, lung, pancreas, and skin models [2] make it the ideal tool for understanding the combined effect of GPR40 activation and GPR84 blockade on fibrotic processes.

Translational Pharmacology and Drug Repurposing Studies in Idiopathic Pulmonary Fibrosis (IPF) or Alström Syndrome

For research programs focused on drug repurposing or translational studies for IPF or Alström syndrome, PBI-4050 is the compound of choice. It is the only GPR40/GPR84 dual modulator with publicly available Phase 2 clinical trial data, demonstrating safety and preliminary efficacy signals in these patient populations [3][4]. Substituting with a preclinical analog like PBI-4425 [5] or a Phase 1 compound like PBI-4547 [6] would significantly reduce the translational relevance and clinical context of the study.

Benchmarking Novel GPR84 Antagonists or GPR40 Agonists in Fibrosis Assays

Use PBI-4050 as a critical control or benchmark compound when profiling the efficacy of novel, more potent GPR84 antagonists or GPR40 agonists in fibrotic disease models. Its well-characterized, albeit lower, potency at GPR84 (IC50 = 209-398 µM) [7] provides a crucial baseline for comparing the magnitude of antifibrotic effect relative to target engagement. This allows researchers to distinguish between efficacy driven by high-potency, single-target antagonism versus the more subtle, balanced dual modulation of the GPR40/GPR84 pathway.

Studying the Link Between Metabolic Regulation and Fibrosis

In studies exploring the intersection of metabolism, inflammation, and fibrosis, PBI-4050 serves as a unique chemical probe. Its mechanism as a fatty acid mimetic and dual GPR40/GPR84 modulator directly links metabolic sensing pathways to fibrotic outcomes [2]. Procurement is justified for experiments designed to elucidate how modulation of these fatty acid receptors influences both metabolic parameters (e.g., glucose tolerance) and downstream fibrotic tissue remodeling, a connection that cannot be investigated with a selective GPR84 antagonist alone.

Technical Documentation Hub

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